2-Chloro-5-(difluoromethyl)-3-methoxypyridine 2-Chloro-5-(difluoromethyl)-3-methoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17381377
InChI: InChI=1S/C7H6ClF2NO/c1-12-5-2-4(7(9)10)3-11-6(5)8/h2-3,7H,1H3
SMILES:
Molecular Formula: C7H6ClF2NO
Molecular Weight: 193.58 g/mol

2-Chloro-5-(difluoromethyl)-3-methoxypyridine

CAS No.:

Cat. No.: VC17381377

Molecular Formula: C7H6ClF2NO

Molecular Weight: 193.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(difluoromethyl)-3-methoxypyridine -

Specification

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
IUPAC Name 2-chloro-5-(difluoromethyl)-3-methoxypyridine
Standard InChI InChI=1S/C7H6ClF2NO/c1-12-5-2-4(7(9)10)3-11-6(5)8/h2-3,7H,1H3
Standard InChI Key HPJHGBSHZMWVAG-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=CC(=C1)C(F)F)Cl

Introduction

2-Chloro-5-(difluoromethyl)-3-methoxypyridine is an organic compound featuring a pyridine ring with a chlorine atom, a difluoromethyl group, and a methoxy group attached at specific positions. Its molecular formula is C7H6ClF2NO, and it has a molecular weight of approximately 193.58 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synthesis Methods

While specific synthesis methods for 2-Chloro-5-(difluoromethyl)-3-methoxypyridine are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler pyridine derivatives. These methods typically include halogenation, methoxylation, and difluoromethylation steps, which require careful control of reaction conditions to achieve the desired substitution pattern.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-methoxypyridineChloro and methoxy groupsLacks the difluoromethyl substituent
2-Chloro-5-fluoropyridineChloro and fluoro groupsContains a fluorine atom instead of difluoromethyl
2-Chloro-5-trifluoromethylpyridineChloro and trifluoromethyl groupsMore fluorinated than the target compound
3-Difluoromethyl-4-methoxypyridineDifluoromethyl and methoxy groupsDifferent position of substituents

The unique combination of substituents in 2-Chloro-5-(difluoromethyl)-3-methoxypyridine may influence its reactivity and biological activity compared to these similar compounds.

Future Research Directions

Future studies should focus on elucidating the pharmacological properties of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine, including its potential therapeutic effects or toxicity profiles. This could involve in vitro and in vivo assessments to understand its interactions with biological targets and its bioavailability. Additionally, exploring its role in various chemical reactions, such as cross-coupling reactions, could provide insights into its utility in pharmaceutical synthesis.

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